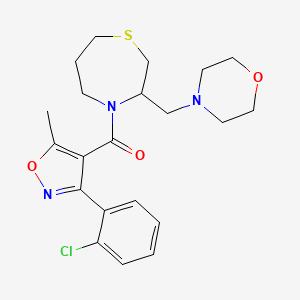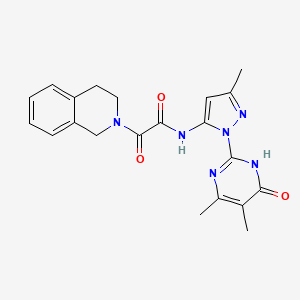
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups, including an isoxazole ring, a thiazepane ring, and a morpholine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the isoxazole, thiazepane, and morpholine rings could affect the compound’s polarity, solubility, and stability .科学的研究の応用
Imaging Agent in Parkinson's Disease Research
The compound was explored as a potential positron emission tomography (PET) imaging agent for the LRRK2 enzyme in Parkinson's disease. The synthesis of a related compound, (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01), and its precursor demonstrated the potential for imaging LRRK2 activity, which could provide valuable insights into the progression and treatment of Parkinson's disease. The process involved a multi-step synthesis and resulted in a tracer with high radiochemical yield and purity, indicating its suitability for PET imaging applications (Wang, Gao, Xu, & Zheng, 2017).
Molecular Docking and Biological Activity Studies
Research into novel bioactive heterocycles, including the synthesis and structural exploration of related compounds, has highlighted their potential in drug development. For instance, studies involving (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone have shown antiproliferative activity against cancer cell lines. This compound's structure was characterized using various spectroscopic methods and X-ray diffraction, which confirmed its molecular conformation and potential for stability through intra- and inter-molecular hydrogen bonds. Hirshfeld surface analysis further detailed the intermolecular interactions present, underscoring the compound's significance in developing new therapeutic agents (Benaka Prasad, Anandakumar, Raghu, Raghava Reddy, Deepa Urs, & Naveen, 2018).
Synthesis and Reactivity Studies
Research into functional isoxazole derivatives from related chemical structures has contributed to synthetic chemistry, providing insights into the reactivity and potential applications of these compounds. The modification of (5-arylisoxazol-3-yl)chloromethanes with various nucleophiles demonstrated the versatility of these compounds in synthesizing a range of derivatives with potential biological and chemical applications. Such studies not only expand the library of isoxazole-based compounds but also enhance our understanding of their reactivity and potential uses in medicinal chemistry and material science (Potkin, Bumagin, Petkevich, Dikusar, Semenova, Kurman, Zolotar’, Pashkevich, Gurinovich, & Kul’chitskii, 2015).
作用機序
将来の方向性
特性
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-15-19(20(23-28-15)17-5-2-3-6-18(17)22)21(26)25-7-4-12-29-14-16(25)13-24-8-10-27-11-9-24/h2-3,5-6,16H,4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLJMLGUOLGYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCSCC3CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B2984268.png)
![5-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2984272.png)
![2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole](/img/structure/B2984273.png)
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2984275.png)
![N-(5-methylisoxazol-3-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2984276.png)
![(E)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2984280.png)

![2-(((6-((Hydroxyimino)ethyl)benzo[3,4-D]1,3-dioxolen-5-YL)amino)methylene)indane-1,3-dione](/img/structure/B2984284.png)
![8-Bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2984285.png)
![2-((2,4-Difluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2984286.png)
![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2984287.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dibromophenyl)acetamide](/img/structure/B2984288.png)
